1-Cyclohexyl-4-(piperidin-3-yl)piperazine is a complex organic compound characterized by a piperazine ring substituted with both cyclohexyl and piperidin-3-yl groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of drugs targeting various biological systems. The presence of both piperidine and piperazine moieties suggests a diverse range of biological activities, making it a valuable scaffold for drug design and synthesis.
The compound is classified under piperazine derivatives, which are known for their diverse pharmacological properties. It is commonly utilized as a building block in the synthesis of novel therapeutic agents, particularly in the context of neuropharmacology and anti-infective drug development . The chemical structure is denoted by the following International Chemical Identifier (InChI) key: InChI=1S/C16H24N2/c1-2-6-15(7-3-1)17-12-14(18)10-19-11-13-8-4-5-9-13/h1,3,6,10,12H,2,4-5,7-9,11,17H2,(H,18)
.
The synthesis of 1-Cyclohexyl-4-(piperidin-3-yl)piperazine can be achieved through several methods:
The choice of reagents and reaction conditions plays a crucial role in determining the yield and purity of the final product. For instance, controlling temperature and reaction time can significantly affect the cyclization efficiency.
The molecular structure of 1-Cyclohexyl-4-(piperidin-3-yl)piperazine features:
The molecular formula is , with a molecular weight of approximately 248.38 g/mol. The compound's structural representation can be visualized through various computational chemistry software tools that model its three-dimensional conformation.
The specific conditions (temperature, solvent choice) for these reactions can significantly influence product distribution and yield.
The mechanism of action for 1-Cyclohexyl-4-(piperidin-3-yl)piperazine involves interactions at various biological targets due to its structural similarity to neurotransmitters and other bioactive molecules. It may modulate receptor activities or enzyme functions within biological systems:
Data supporting these mechanisms often come from pharmacological studies assessing binding affinities and functional responses in cellular assays.
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) are essential for characterizing this compound but are not detailed in available literature.
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0